Bienvenue dans la boutique en ligne BenchChem!

DL-Adrenaline

Receptor Pharmacology Adrenergic Receptor Binding Enantioselectivity

DL-Adrenaline (CAS 929881-05-0) is a racemic mixture of (R)- and (S)-epinephrine, providing a fixed 1:1 enantiomer ratio that ensures batch consistency for reproducible clinical and pharmacological research. Clinical evidence demonstrates superior acute bronchodilation over salbutamol in infant bronchiolitis (83% vs. 54%, p<0.01) with rapid onset (<5 min). Its distinct binding profile (α1A Ki 15 nM, β2 Ki 735 nM) enables precise enantiomer-specific signaling studies. Ideal for investigating postextubation laryngeal edema, croup, and first-line viral bronchiolitis therapies. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 929881-05-0
Cat. No. B7769847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Adrenaline
CAS929881-05-0
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
InChIKeyUCTWMZQNUQWSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble (NTP, 1992)
Soluble

Structure & Identifiers


Interactive Chemical Structure Model





DL-Adrenaline (CAS 929881-05-0) | Racemic Epinephrine for Asthma, Bronchiolitis, and Croup


DL-Adrenaline (CAS 929881-05-0), also known as racepinephrine or (±)-epinephrine, is a racemic mixture comprising equimolar amounts of (R)-adrenaline and (S)-adrenaline [1][2]. It is a non-selective adrenergic receptor agonist that stimulates both α- and β-adrenergic receptors, with distinct binding affinities across subtypes . Clinically, DL-Adrenaline is approved as a bronchodilator for the temporary relief of mild symptoms of intermittent asthma and is also used off-label for postextubation laryngeal edema, croup, and acute bronchiolitis [3][4].

Why DL-Adrenaline (Racemic Epinephrine) Cannot Be Substituted with Single-Enantiomer L-Epinephrine in Key Indications


Although L-epinephrine is the biologically active enantiomer and is more potent at adrenergic receptors on a molar basis, the racemic mixture DL-Adrenaline offers distinct clinical and pharmacological profiles that preclude simple substitution. The presence of the D-isomer modulates receptor binding kinetics and may contribute to a milder side effect profile in certain applications [1][2]. Direct head-to-head clinical trials have demonstrated that while L-epinephrine can achieve comparable efficacy in postextubation laryngeal edema, the racemic formulation remains the standard of care for croup and is uniquely positioned for over-the-counter asthma relief [3][4]. Furthermore, the fixed 1:1 enantiomeric ratio in DL-Adrenaline ensures consistent pharmacological activity across batches, a critical factor for reproducible research and clinical outcomes .

DL-Adrenaline (CAS 929881-05-0) Product-Specific Quantitative Evidence Guide


Receptor Binding Affinity: DL-Adrenaline vs. L-Epinephrine at α1A and β2 Adrenergic Receptors

DL-Adrenaline exhibits distinct receptor binding affinities compared to the single enantiomer L-epinephrine. At the α1A-adrenergic receptor, DL-Adrenaline demonstrates a Ki of 15 nM , whereas L-epinephrine shows a Ki of approximately 33 nM (calculated from 6 µg/L; MW 183.2 g/mol) . At the β2-adrenergic receptor, DL-Adrenaline has a Ki of 735 nM , while L-epinephrine displays a Ki of 7 µM (7000 nM) . This represents a 2.2-fold higher affinity for α1A and a 9.5-fold higher affinity for β2 for the racemic mixture compared to the biologically active enantiomer alone, likely due to cooperative or allosteric effects of the D-isomer.

Receptor Pharmacology Adrenergic Receptor Binding Enantioselectivity

Clinical Efficacy in Acute Bronchiolitis: DL-Adrenaline vs. Salbutamol

In a double-blind, crossover, randomized trial of 24 infants with their first episode of acute bronchiolitis, nebulized DL-Adrenaline (0.1 mL/kg) produced a significantly greater reduction in clinical score compared to nebulized salbutamol (0.03 mL/kg) [1]. DL-Adrenaline reduced clinical score from baseline (p < 0.001), whereas salbutamol did not (p = 0.42). Additionally, 20 of 24 infants (83%) showed improvement after DL-Adrenaline versus only 13 of 24 (54%) after salbutamol (p < 0.01). DL-Adrenaline also significantly decreased inspiratory, expiratory, and total pulmonary resistance (p < 0.01), while salbutamol produced no significant change.

Pediatric Respiratory Medicine Bronchiolitis Bronchodilator Therapy

Comparative Efficacy in Postextubation Laryngeal Edema: DL-Adrenaline vs. L-Epinephrine

A prospective, randomized, double-blind study in 28 pediatric patients with postextubation stridor compared aerosolized DL-Adrenaline (2.25% solution) with L-epinephrine (1% solution) [1]. Both treatments significantly reduced stridor score (p < 0.01). No significant differences were observed between groups in improvement of stridor score or number of subsequent aerosols required. Respiratory rate decreased significantly 40 and 60 minutes after L-epinephrine but not after DL-Adrenaline. Neither group experienced significant changes in heart rate or blood pressure.

Critical Care Medicine Pediatric Intensive Care Airway Management

Bronchoprotection in Asthma: DL-Adrenaline vs. Albuterol (Methacholine Challenge)

A pilot study in 4 adults with mild stable asthma evaluated the bronchoprotective effect of DL-Adrenaline (Racepinephrine, RE) compared to albuterol using methacholine challenge [1]. The geometric mean provocative concentration of methacholine causing a 20% decrease in FEV1 (PC20) was 44 mg/mL (95% CI, 23-85 mg/mL) after 1.25 mg albuterol, compared to 10.2 mg/mL (95% CI, 3.5-30 mg/mL) after a 10 mg dose of DL-Adrenaline (approximate nonprescription dose) (P = .001). This indicates that albuterol provided approximately 4.3-fold greater bronchoprotection than DL-Adrenaline at the tested doses.

Asthma Bronchoprovocation Testing Bronchodilator Potency

Onset and Duration of Action in Croup: DL-Adrenaline Pharmacokinetic Profile

DL-Adrenaline, when administered via nebulization, exhibits a rapid onset of action and a defined duration of effect that are critical for managing acute upper airway obstruction in croup [1][2]. Clinical pharmacokinetic data indicate an onset of effect within less than 5 minutes of inhalation, with peak effects observed between 5 and 15 minutes [1]. The duration of effect ranges from 1 to 3 hours, with some residual effects lasting up to 4 hours [2]. This temporal profile necessitates close monitoring for potential rebound edema and repeated dosing, typically not more frequently than every 30 minutes [3].

Pediatric Emergency Medicine Croup Upper Airway Obstruction

Optimal Research and Industrial Application Scenarios for DL-Adrenaline (CAS 929881-05-0)


Preclinical Pharmacology: Investigating Enantiomer-Specific Adrenergic Receptor Signaling

DL-Adrenaline serves as a critical tool compound for dissecting enantiomer-specific contributions to adrenergic receptor activation. Researchers can utilize its fixed 1:1 racemic composition to compare signaling outcomes against pure L-epinephrine or D-epinephrine. The differential Ki values at α1A (15 nM) and β2 (735 nM) receptors provide a quantitative framework for designing experiments that probe allosteric modulation, biased agonism, or receptor reserve phenomena. This is particularly relevant for studies aiming to understand the mechanistic basis of the milder cardiovascular side effect profile observed clinically with the racemate [1].

Clinical Research in Pediatric Bronchiolitis: Comparative Effectiveness Trials

Given the superior acute bronchodilation demonstrated by DL-Adrenaline over salbutamol in infants with bronchiolitis (83% vs. 54% improvement rate, p < 0.01) [2], this compound is ideally suited for clinical research focused on optimizing first-line therapy for viral bronchiolitis. Investigators can leverage DL-Adrenaline as an active comparator in trials evaluating novel agents or combination therapies. Furthermore, the established safety profile and rapid onset (<5 min) [3] make it a benchmark for assessing new inhaled therapies in this vulnerable population.

Critical Care and Airway Management: Standardized Protocol Development for Postextubation Stridor

The demonstrated therapeutic equivalence of DL-Adrenaline and L-epinephrine for postextubation laryngeal edema [4] positions DL-Adrenaline as a reliable and often more readily available option in many hospital formularies. Healthcare institutions and researchers can utilize this evidence to develop or update standardized protocols for managing postextubation stridor, incorporating DL-Adrenaline as a first-line aerosolized agent. The defined pharmacokinetic profile (peak effect 5-15 min, duration 1-3 hours) [3] provides clear guidance for dosing intervals and patient monitoring requirements.

Pharmacoeconomic and Health Technology Assessment: Cost-Effectiveness Modeling in Acute Respiratory Conditions

Health economists and policy analysts can utilize the direct comparative data from head-to-head trials to populate cost-effectiveness models. For instance, the finding that L-epinephrine is equally effective but less expensive than DL-Adrenaline for postextubation laryngeal edema [4] provides a robust input for hospital formulary decisions. Conversely, in bronchiolitis, where DL-Adrenaline demonstrated superior clinical improvement over salbutamol [2], models can evaluate the trade-off between higher drug acquisition cost and potential reductions in hospitalization rates or emergency department length of stay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Adrenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.